molecular formula C14H22ClN3O B1486926 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride CAS No. 2206311-90-0

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride

Cat. No.: B1486926
CAS No.: 2206311-90-0
M. Wt: 283.8 g/mol
InChI Key: AEQJYMRCNSXYAN-UHFFFAOYSA-N
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Description

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it suitable for diverse applications such as drug synthesis, catalysis, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-aminomethylpiperidine with benzylamine in the presence of a coupling agent such as carbodiimide. The reaction typically requires anhydrous conditions and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is extensively used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block in organic synthesis and catalysis.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: In the development of pharmaceuticals and drug delivery systems.

  • Industry: In polymer science and material engineering.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The exact mechanism depends on the biological system and the specific application.

Comparison with Similar Compounds

4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is unique due to its structural features and reactivity. Similar compounds include:

  • Piperidine derivatives: Such as piperidine-4-carboxylic acid benzylamide.

  • Aminomethyl derivatives: Such as aminomethylpiperidine-1-carboxylic acid.

These compounds share similar structural motifs but differ in their functional groups and reactivity profiles.

Properties

IUPAC Name

4-(aminomethyl)-N-benzylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c15-10-12-6-8-17(9-7-12)14(18)16-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQJYMRCNSXYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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